molecular formula C10H14N2O2 B181684 N-tert-Butyl-3-nitroaniline CAS No. 103394-70-3

N-tert-Butyl-3-nitroaniline

Cat. No. B181684
CAS RN: 103394-70-3
M. Wt: 194.23 g/mol
InChI Key: PLUOCINBYVQNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-3-nitroaniline (NBNA) is a chemical compound that has garnered significant attention in the scientific community. It is a nitroaromatic compound that has been used in various fields, including organic synthesis, material science, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-nitroaniline is not well understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of N-tert-Butyl-3-nitroaniline is thought to inhibit the growth of cancer cells by interfering with their DNA synthesis and replication.
Biochemical and Physiological Effects
Studies have shown that N-tert-Butyl-3-nitroaniline has both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, N-tert-Butyl-3-nitroaniline has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-tert-Butyl-3-nitroaniline is its versatility. It can be easily synthesized and used as a starting material for the synthesis of various organic compounds. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations of N-tert-Butyl-3-nitroaniline is its toxicity. It is classified as a hazardous material and must be handled with care. In addition, its use in lab experiments is limited due to its potential health hazards.

Future Directions

There are several future directions for the use of N-tert-Butyl-3-nitroaniline in scientific research. One potential direction is the synthesis of new anticancer and antitumor agents based on N-tert-Butyl-3-nitroaniline. Another potential direction is the use of N-tert-Butyl-3-nitroaniline in the synthesis of new materials, such as polymers and nanomaterials. Finally, N-tert-Butyl-3-nitroaniline may be useful in the treatment of various inflammatory diseases, and further research is needed to explore its potential in this area.
Conclusion
In conclusion, N-tert-Butyl-3-nitroaniline is a chemical compound that has been extensively used in scientific research. Its unique properties make it useful in various fields, including organic synthesis, material science, and medicinal chemistry. While its mechanism of action is not well understood, it has been shown to have potential as an anticancer and antitumor agent. Further research is needed to explore its potential in other areas, such as the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-tert-Butyl-3-nitroaniline involves the reaction of 3-nitroaniline with tert-butyl chloride in the presence of a strong base, such as sodium hydroxide. The reaction occurs in a polar solvent, such as dimethylformamide or dimethyl sulfoxide, at high temperatures. The resulting product is then purified through recrystallization using a non-polar solvent, such as hexane.

Scientific Research Applications

N-tert-Butyl-3-nitroaniline has been extensively used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It has also been used in material science as a building block for the synthesis of polymers and nanomaterials. In medicinal chemistry, N-tert-Butyl-3-nitroaniline has been used as a starting material for the synthesis of potential anticancer and antitumor agents.

properties

CAS RN

103394-70-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-tert-butyl-3-nitroaniline

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3

InChI Key

PLUOCINBYVQNEX-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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